5-(4-Bromobutyl)-2,3-dihydrobenzofuran 5-(4-Bromobutyl)-2,3-dihydrobenzofuran
Brand Name: Vulcanchem
CAS No.:
VCID: VC18165600
InChI: InChI=1S/C12H15BrO/c13-7-2-1-3-10-4-5-12-11(9-10)6-8-14-12/h4-5,9H,1-3,6-8H2
SMILES:
Molecular Formula: C12H15BrO
Molecular Weight: 255.15 g/mol

5-(4-Bromobutyl)-2,3-dihydrobenzofuran

CAS No.:

Cat. No.: VC18165600

Molecular Formula: C12H15BrO

Molecular Weight: 255.15 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Bromobutyl)-2,3-dihydrobenzofuran -

Specification

Molecular Formula C12H15BrO
Molecular Weight 255.15 g/mol
IUPAC Name 5-(4-bromobutyl)-2,3-dihydro-1-benzofuran
Standard InChI InChI=1S/C12H15BrO/c13-7-2-1-3-10-4-5-12-11(9-10)6-8-14-12/h4-5,9H,1-3,6-8H2
Standard InChI Key HNLAEPQHFCNISD-UHFFFAOYSA-N
Canonical SMILES C1COC2=C1C=C(C=C2)CCCCBr

Introduction

Chemical Identification and Structural Characteristics

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 5-(4-bromobutyl)-2,3-dihydro-1-benzofuran. Its molecular formula is C₁₃H₁₅BrO, with a molecular weight of 267.16 g/mol. The structure consists of a benzofuran ring system (a fused benzene and furan ring) saturated at the 2,3-positions, with a 4-bromobutyl substituent at the 5-position .

Synthesis and Manufacturing Processes

Key Synthetic Routes

The synthesis of 5-(4-bromobutyl)-2,3-dihydrobenzofuran can be inferred from methods used for analogous dihydrobenzofuran derivatives. A patent by Caming Pharmaceutical Ltd. (CN102942542A) outlines a general approach for 2,3-dihydrobenzofuran compounds involving oxidation, reduction, and halogenation steps :

  • Oxidative Cyclization: Starting from a phenolic precursor, ruthenium trichloride/sodium periodate catalyzes the formation of the dihydrobenzofuran core.

  • Alkylation: Introduction of the bromobutyl group via nucleophilic substitution using 1,4-dibromobutane or similar reagents.

  • Purification: Column chromatography or recrystallization to achieve >98% purity .

Table 1: Representative Synthetic Pathway

StepReaction TypeReagents/ConditionsYield (%)
1Oxidative cyclizationRuCl₃·H₂O, NaIO₄, H₂O/EtOAc, 20–30°C65–70
2Alkylation1,4-Dibromobutane, K₂CO₃, DMF, 70°C50–60
3PurificationEthyl acetate/hexane recrystallization90–95

Optimization Challenges

  • Selectivity: Competing reactions at the benzofuran oxygen may lead to byproducts.

  • Bromine Stability: The 4-bromobutyl chain is prone to elimination under acidic or high-temperature conditions, necessitating inert atmospheres and low-temperature processing .

Physicochemical Properties

Physical State and Solubility

Based on analogs like 5-(2-bromoethyl)-2,3-dihydrobenzofuran :

  • Appearance: Off-white to light yellow crystalline solid.

  • Melting Point: Estimated 85–90°C (lower than the 2-bromoethyl analog due to increased alkyl chain length).

  • Solubility: Sparingly soluble in water (<0.1 mg/mL), highly soluble in polar aprotic solvents (DMF, DMSO).

Table 2: Comparative Physicochemical Data

Property5-(4-Bromobutyl)-2,3-dihydrobenzofuran5-(2-Bromoethyl)-2,3-dihydrobenzofuran
Molecular Weight (g/mol)267.16227.10
Density (g/cm³)~1.351.459
LogP (Predicted)3.22.8

Pharmacological and Industrial Applications

Pharmaceutical Intermediate

The compound’s primary application lies in synthesizing antimuscarinic agents. For example, 5-(2-bromoethyl)-2,3-dihydrobenzofuran is a key intermediate in Darifenacin production, a medication for overactive bladder syndrome . The 4-bromobutyl variant may serve similar roles in:

  • Neurological Agents: Modulating acetylcholine receptors.

  • Anticancer Drugs: As a alkylating agent in targeted therapies .

Material Science

The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) for polymer synthesis, though this application remains underexplored.

Future Research Directions

  • Synthetic Methodology: Developing catalytic asymmetric routes for enantioselective synthesis.

  • Biological Screening: Evaluating anticancer and antimicrobial activity in vitro.

  • Green Chemistry: Replacing hazardous solvents (DMF) with ionic liquids or supercritical CO₂.

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